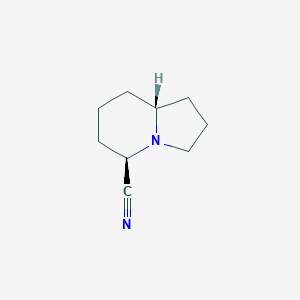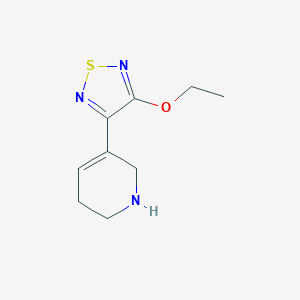
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a thiadiazole ring, which makes it unique and interesting for researchers.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has shown promising results as an anticancer agent. Studies have shown that Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also shown potential as an antifungal and antibacterial agent.
Wirkmechanismus
The mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to induce apoptosis by activating caspase enzymes.
Biochemische Und Physiologische Effekte
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has been shown to have several biochemical and physiological effects. Studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and it has the potential to be developed into a new cancer therapy. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is relatively easy to synthesize, which makes it accessible to researchers.
One of the limitations of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its lack of selectivity. This compound has been shown to inhibit the growth of both cancer and normal cells, which could lead to unwanted side effects in patients. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI). One area of interest is the development of more selective derivatives of this compound that can target cancer cells specifically. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Finally, studies are needed to evaluate the in vivo efficacy of this compound and its potential as a new cancer therapy.
Conclusion:
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has potential applications in various fields of scientific research. This compound has shown promising results as an anticancer, antifungal, and antibacterial agent. However, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Overall, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is an interesting compound that has the potential to be developed into a new cancer therapy.
Synthesemethoden
The synthesis of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) involves the reaction of pyridine-3-carboxaldehyde with 4-ethoxy-1,2,5-thiadiazol-3-amine in the presence of a reducing agent. The reaction takes place under mild conditions and yields the desired product in good yield. This synthesis method has been reported in the literature, and it is a reliable and efficient way to produce Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI).
Eigenschaften
CAS-Nummer |
159059-10-6 |
|---|---|
Produktname |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) |
Molekularformel |
C9H13N3OS |
Molekulargewicht |
211.29 g/mol |
IUPAC-Name |
3-ethoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
WCJPIRVYBXBRCS-UHFFFAOYSA-N |
SMILES |
CCOC1=NSN=C1C2=CCCNC2 |
Kanonische SMILES |
CCOC1=NSN=C1C2=CCCNC2 |
Synonyme |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



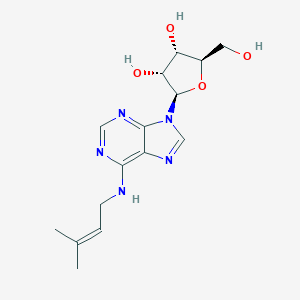
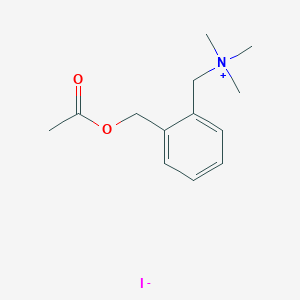
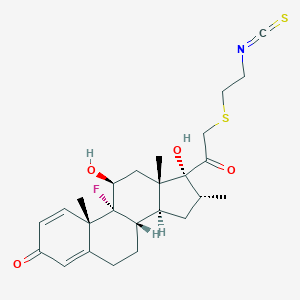
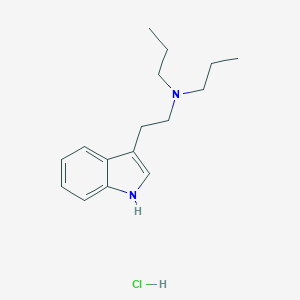
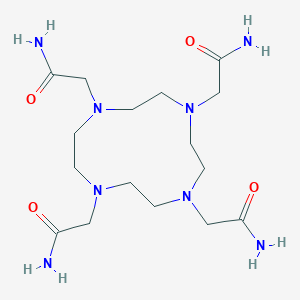
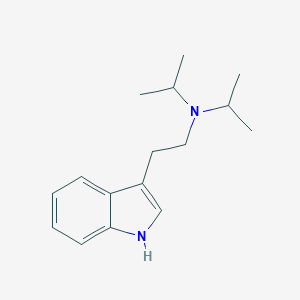
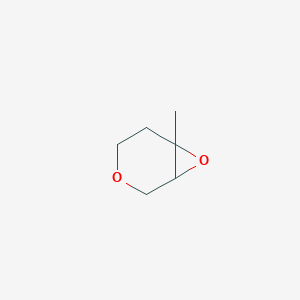
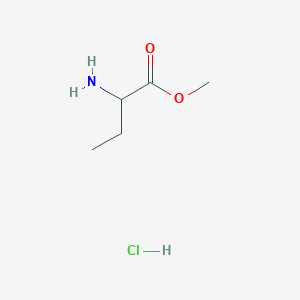
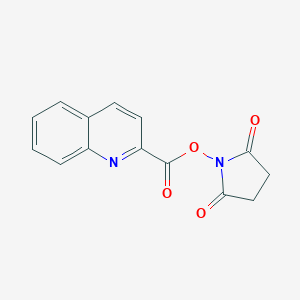
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)

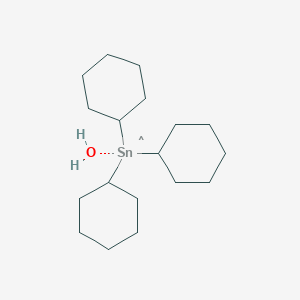
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
